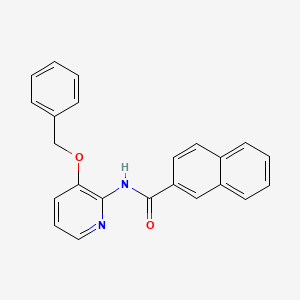

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-23(20-13-12-18-9-4-5-10-19(18)15-20)25-22-21(11-6-14-24-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNBAXWESKTWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide typically involves the following steps:

Formation of the Naphthalene-2-carboxylic Acid Derivative: This can be achieved through Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by hydrolysis.

Coupling with 3-Phenylmethoxypyridine: The naphthalene-2-carboxylic acid derivative is then coupled with 3-phenylmethoxypyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically achieved through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound’s structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Ortho-Substitution : Ortho-substituted analogs (e.g., 2a, 4a) exhibit enhanced antibacterial and antimycobacterial activity, likely due to steric and electronic effects optimizing target binding .

- Lipophilicity (log K) : Optimal log K values (~0.73) correlate with peak antimycobacterial activity. Higher lipophilicity reduces activity, possibly due to poor solubility or off-target effects .

- Electronic Properties (σ): Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve PET inhibition and antimycobacterial activity by enhancing electrophilic interactions .

Mitochondrial Dysfunction and Cytotoxicity

Niclosamide, a structurally related salicylanilide, induces mitochondrial membrane depolarization and ROS production in cancer cells . Similarly, 3-hydroxynaphthalene-2-carboxamide derivatives (e.g., compound 8) disrupt mitochondrial function in THP-1 cells, though cytotoxicity varies with substituents. The phenylmethoxy group in the target compound may modulate mitochondrial targeting, but its cytotoxicity profile remains uncharacterized .

Biological Activity

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide is characterized by a complex molecular structure that includes both a naphthalene and a pyridine moiety. The presence of the carboxamide functional group enhances its solubility and facilitates interactions with biological targets. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.36 g/mol |

| IUPAC Name | N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide |

Synthesis

The synthesis of N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide typically involves several key steps, including:

- Formation of the Pyridine Derivative : Starting from commercially available pyridine derivatives, a methoxy group is introduced at the 3-position.

- Coupling Reaction : The pyridine derivative is then coupled with naphthalene-2-carboxylic acid through standard amide bond formation techniques, often utilizing coupling agents like EDC or DCC to facilitate the reaction.

The mechanism of action for N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide is not fully elucidated; however, it is believed to interact with various biological macromolecules, potentially modulating enzyme activities or receptor functions. Preliminary studies suggest that it may act as an antagonist for leukotriene B4 receptors, which are implicated in inflammatory responses.

Pharmacological Effects

- Anti-inflammatory Activity : The compound exhibits notable anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

- Neuroprotective Effects : Research indicates that derivatives of this compound can cross the blood-brain barrier and may protect neuronal cells from cytotoxic agents such as amyloid-beta peptides .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of human butyrylcholinesterase (hBChE), with selectivity over acetylcholinesterase, suggesting applications in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide:

-

Study on Inhibition of hBChE :

- A series of compounds similar to N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide were synthesized and evaluated for their ability to inhibit hBChE.

- Results indicated that certain derivatives exhibited significant inhibition with IC50 values in the low micromolar range, demonstrating potential for therapeutic applications in Alzheimer's disease .

- Neuroprotective Studies :

Q & A

Basic Questions

Q. What are the key steps for synthesizing N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide?

- Methodology : Synthesis typically involves sequential substitution and condensation reactions. For example:

Substitution : Reacting a halogenated pyridine derivative (e.g., 3-chloro-4-fluoronitrobenzene) with phenylmethanol under alkaline conditions to introduce the phenylmethoxy group .

Reduction : Converting nitro intermediates to amines using iron powder under acidic conditions .

Condensation : Coupling the amine intermediate with naphthalene-2-carboxylic acid derivatives using condensing agents like EDC/HOBt .

- Critical Parameters : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and pH control (for nitro reduction) are essential for yield optimization .

Q. What characterization techniques validate the compound’s purity and structure?

- Primary Methods :

- NMR Spectroscopy : Confirms regiochemistry of the pyridine and naphthalene moieties (e.g., aromatic proton splitting patterns) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ ion at m/z 379.4) .

- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic studies elucidate molecular interactions of this compound?

- Key Findings :

- Hydrogen Bonding : Protonated pyridine N-H forms N–H⋯N/S bonds with thiocyanate counterions, stabilizing crystal packing .

- π-π Stacking : Naphthalene rings exhibit parallel-displaced stacking (center-to-center distance: ~3.59 Å), influencing solid-state photophysical properties .

- Twinning : Non-merohedral twinning (ratio 0.357:0.643) complicates refinement; SHELXL (with TWIN/BASF commands) resolves this .

Q. How do structural modifications impact biological activity?

- Case Studies :

- Pyridine vs. Thiazole Substitution : Replacing pyridine with imidazo[2,1-b]thiazole (as in ) enhances kinase inhibition (IC₅₀: 0.2 μM vs. 1.5 μM) due to improved π-cation interactions .

- Methoxy Positioning : 3-Phenylmethoxy groups increase metabolic stability compared to 4-methoxy analogs, as shown in cytochrome P450 assays .

- SAR Analysis : Computational docking (AutoDock Vina) correlates naphthalene planarity with target binding (e.g., hydrophobic pockets in kinase domains) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Common Issues :

- Solubility Variability : Discrepancies in IC₅₀ values may arise from DMSO vs. aqueous stock solutions. Use standardized DMSO concentration (<0.1%) .

- Assay Interference : Naphthalene derivatives can autofluoresce, skewing fluorescence-based assays. Validate with orthogonal methods (e.g., SPR or ITC) .

- Statistical Approach : Apply multivariate analysis to decouple steric/electronic effects from assay noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.